![molecular formula C17H18N4 B7464976 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PDP is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to interact with multiple targets in the brain. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been shown to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to interact with the sigma-1 receptor, which is involved in the regulation of neuroplasticity and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine are complex and depend on the specific target it interacts with. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been shown to increase serotonin levels in the brain, which is involved in the regulation of mood and anxiety. Additionally, 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to increase neuroplasticity and cell survival, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its high potency and selectivity for its targets. This makes it a useful tool for investigating the role of specific targets in disease pathology. However, one of the limitations of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its complex synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. One area of interest is the development of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine as a therapeutic agent for the treatment of Parkinson's disease. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has shown promising results in preclinical studies as a potential treatment for the motor symptoms of Parkinson's disease. Another area of interest is the development of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine as a potential treatment for depression and anxiety disorders. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to increase serotonin levels in the brain, which is a target for current antidepressant medications. Finally, further research is needed to fully understand the mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine and its potential applications in drug development.
Synthesemethoden
The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process that starts with the reaction of 4-phenylpiperidine with ethyl 2-oxo-4-phenylbutyrate to form 4-(4-phenylpiperidin-1-yl)but-2-enoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield the final product, 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been the subject of numerous preclinical studies that have investigated its potential applications in drug development. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have activity against various targets, including the dopamine D2 receptor, the serotonin transporter, and the sigma-1 receptor. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-7-10-21(11-8-14)17-15-6-9-18-16(15)19-12-20-17/h1-6,9,12,14H,7-8,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUPYKQZMBLHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


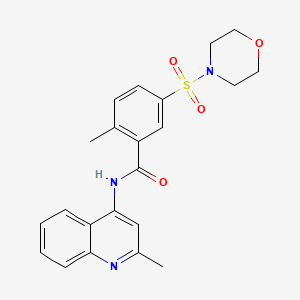
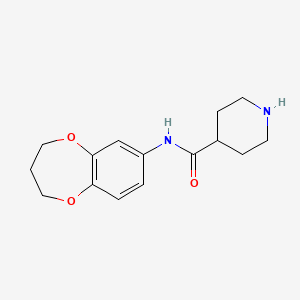
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)
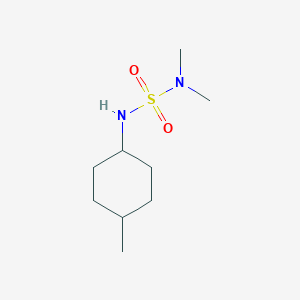

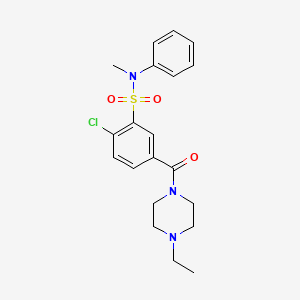
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
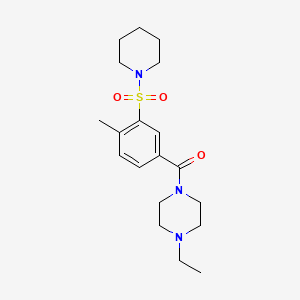
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)